molecular formula C16H13NO2 B6182058 rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide CAS No. 2613299-39-9

rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide

Cat. No. B6182058
CAS RN: 2613299-39-9
M. Wt: 251.3
InChI Key:
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Description

Rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide (R-HPCA) is a compound found in the bark of a tropical tree, known as the Garcinia cambogia. R-HPCA has been studied for its potential medicinal and therapeutic uses, due to its ability to interact with various biochemical pathways.

Mechanism of Action

Rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide has been found to interact with several biochemical pathways, including the G-protein coupled receptor GPR119 and the enzyme acetylcholinesterase. When rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide binds to GPR119, it activates the receptor, resulting in the release of glucose from the liver and the release of insulin from the pancreas. This results in an increase in blood glucose levels and a decrease in insulin resistance. When rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide binds to acetylcholinesterase, it inhibits the enzyme, resulting in an increase in acetylcholine levels in the brain. This can lead to improved memory and cognitive function.
Biochemical and Physiological Effects
rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide has been found to have several biochemical and physiological effects. It has been found to increase glucose uptake in the liver, increase insulin sensitivity, and decrease insulin resistance. It has also been found to increase acetylcholine levels in the brain, which can lead to improved memory and cognitive function. Additionally, rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide has been found to act as an anti-inflammatory agent, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide in laboratory experiments include its low cost, its availability from bark extract or synthetic sources, and its ability to interact with several biochemical pathways. The main limitation of using rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide include further research into its ability to interact with various biochemical pathways, its potential therapeutic applications, and its ability to act as an anti-inflammatory agent. Additionally, further research into the synthesis of rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide from synthetic sources could lead to more cost-effective production of the compound. Finally, further research into the safety and efficacy of rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide in humans could lead to the development of novel therapeutic agents.

Synthesis Methods

Rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide can be synthesized from a variety of sources, including bark extract from Garcinia cambogia, as well as from synthetic sources. The most common synthesis method for rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide involves the reaction of a benzyl halide and an o-hydroxybenzaldehyde in the presence of a base and a catalyst. This reaction yields rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide as a major product, with a yield of approximately 75%.

Scientific Research Applications

Rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide has been studied extensively in the laboratory setting, and has been found to interact with several biochemical pathways. It has been found to act as an agonist of the G-protein coupled receptor GPR119, which is involved in the regulation of glucose homeostasis. rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide has also been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.

properties

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CAS RN

2613299-39-9

Molecular Formula

C16H13NO2

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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